(1Z,5Z)-3,7-dibromocycloocta-1,5-diene
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Overview
Description
(1Z,5Z)-3,7-dibromocycloocta-1,5-diene: is a chemical compound characterized by the presence of two bromine atoms attached to a cyclooctadiene ring. The compound is notable for its unique structure, which includes two double bonds in the 1Z and 5Z positions, and bromine atoms at the 3 and 7 positions. This configuration imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1Z,5Z)-3,7-dibromocycloocta-1,5-diene typically involves the bromination of cycloocta-1,5-diene. The reaction is carried out under controlled conditions to ensure the selective addition of bromine atoms at the desired positions. One common method involves the use of bromine (Br2) in an organic solvent such as dichloromethane (CH2Cl2) at low temperatures to control the reaction rate and selectivity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The bromination reaction is typically monitored using techniques such as gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy to ensure the desired product is obtained .
Chemical Reactions Analysis
Types of Reactions: (1Z,5Z)-3,7-dibromocycloocta-1,5-diene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form epoxides or other oxygen-containing derivatives.
Reduction Reactions: Reduction of the double bonds can lead to the formation of cyclooctane derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are employed.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be used.
Major Products: The major products formed from these reactions include substituted cyclooctadienes, epoxides, and reduced cyclooctane derivatives .
Scientific Research Applications
Chemistry: In chemistry, (1Z,5Z)-3,7-dibromocycloocta-1,5-diene is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: Its ability to undergo selective chemical reactions makes it a useful intermediate in the synthesis of biologically active compounds .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for use in various manufacturing processes .
Mechanism of Action
The mechanism of action of (1Z,5Z)-3,7-dibromocycloocta-1,5-diene involves its ability to participate in various chemical reactions due to the presence of double bonds and bromine atoms. The compound can act as an electrophile in substitution reactions, where the bromine atoms are replaced by nucleophiles. Additionally, the double bonds can undergo addition reactions, leading to the formation of new chemical bonds .
Molecular Targets and Pathways: The molecular targets and pathways involved in the action of this compound depend on the specific reactions it undergoes. For example, in biological systems, the compound may interact with enzymes or receptors, leading to changes in cellular processes .
Comparison with Similar Compounds
(1Z,5Z)-1,5-Cyclooctadiene: A related compound with similar structural features but without bromine atoms.
(1Z,5Z)-3-Bromo-1,5-cyclooctadiene: A mono-brominated derivative of cyclooctadiene.
(1Z,5Z)-1,5-Cyclooctadiene-3,7-diyne: A compound with triple bonds instead of bromine atoms
Uniqueness: The uniqueness of (1Z,5Z)-3,7-dibromocycloocta-1,5-diene lies in its specific substitution pattern, which imparts distinct reactivity and chemical properties. The presence of two bromine atoms allows for selective functionalization, making it a versatile intermediate in organic synthesis .
Properties
CAS No. |
88494-10-4 |
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Molecular Formula |
C8H10Br2 |
Molecular Weight |
265.97 g/mol |
IUPAC Name |
(1Z,5Z)-3,7-dibromocycloocta-1,5-diene |
InChI |
InChI=1S/C8H10Br2/c9-7-3-1-4-8(10)6-2-5-7/h1-3,6-8H,4-5H2/b3-1-,6-2- |
InChI Key |
GVQUBNKICQAYDP-SJDXMKNESA-N |
Isomeric SMILES |
C/1C(/C=C\CC(/C=C1)Br)Br |
Canonical SMILES |
C1C=CC(CC=CC1Br)Br |
Origin of Product |
United States |
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